

Application Notes and Protocols for Diethanolamine (DEA) in Post-Combustion Carbon Capture

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Diethanolamine	
Cat. No.:	B148175	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the utilization of **diethanolamine** (DEA) in post-combustion carbon capture processes. It includes a summary of key performance data, comprehensive experimental protocols for laboratory-scale evaluation, and visual representations of the underlying processes and workflows. This guide is intended to serve as a practical resource for researchers and professionals involved in the development and assessment of carbon capture technologies.

Introduction

Diethanolamine (DEA) is a secondary alkanolamine that has been widely used for acid gas removal, including carbon dioxide (CO₂), from various gas streams.[1][2] In the context of post-combustion carbon capture, aqueous solutions of DEA are employed to selectively absorb CO₂ from flue gases emitted by power plants and other industrial sources.[3][4][5] The process is cyclic, involving the absorption of CO₂ in an absorber unit and subsequent thermal regeneration of the DEA solvent in a stripper unit, allowing for the release of concentrated CO₂ for storage or utilization and the recycling of the lean DEA solution.[1] DEA offers advantages such as high reactivity and relatively low cost.[1][6] However, challenges related to energy consumption for regeneration, solvent degradation, and corrosion need to be carefully managed.[3][7]

Quantitative Performance Data

The following tables summarize key quantitative data for DEA in post-combustion CO₂ capture applications, compiled from various studies. These values can vary depending on the specific experimental conditions.

Table 1: CO₂ Absorption and Desorption Performance of Aqueous DEA Solutions

Parameter	Value	Conditions	Reference
DEA Concentration	10 - 20% mass	Temperature: 293.15– 313.15 K	[6][8]
CO ₂ Loading Capacity	Varies with partial pressure and temperature	-	[9]
Absorption Temperature	40 - 70 °C (typical in absorber)	-	[3]
Desorption Temperature	100 - 150 °C (typical in stripper)	-	[3]
CO ₂ Desorption Rate	Measured in stirred cell	Temperature: 293.15– 313.15 K	[6]
Absorption Flux (Hollow Fiber Membrane)	0.15 x 10 ³ mmol/m ² ·s	30% DEA, 40–160 mL/min flow rate	[10]

Table 2: Kinetic Data for CO₂ Reaction with DEA

Parameter	Value	Conditions	Reference
Reaction Regime	Pseudo-first-order	Near atmospheric CO ₂ partial pressure	[11]
Activation Energy (Zwitterion deprotonation)	~11.4 kcal/mol	-	[11]
Temperature Range for Kinetic Studies	293 - 343 K	DEA concentrations: 0.2 to 4M	[11]

Table 3: Solvent Degradation and Operational Issues

Degradation Type	Key Factors	Degradation Products	Reference
Oxidative Degradation	Presence of O ₂ , NOx, SOx, dissolved metals	MEA, MDEA, bicine, ammonia, formate, acetate, glycolate, oxalate, HEOD, BHEP, N,N-Bis(2-hydroxyethyl)formami de	[12]
Thermal Degradation	High temperatures in the stripper (100- 150°C)	3-(hydroxyethyl)-2- oxazolidone, THEED, BHEP	[13]
CO ₂ -induced Degradation	High CO ₂ loading and temperature	Nitrite, acetate, ammonium	[14]

Experimental Protocols

This section outlines detailed methodologies for key experiments to evaluate the performance of DEA in a laboratory setting.

Protocol for CO₂ Absorption/Desorption in a Stirred Cell Reactor

This protocol is designed to measure the rate of CO₂ absorption and desorption from an aqueous DEA solution.

Materials:

- · Stirred glass reactor with a flat gas-liquid interface
- Temperature control system (e.g., water bath)
- Pressure transducer
- Gas supply (pure CO₂)
- Vacuum pump
- **Diethanolamine** (DEA), 99% pure
- Distilled, deionized water
- · Magnetic stirrer

Procedure:

- Solvent Preparation: Prepare a known concentration of aqueous DEA solution (e.g., 10-20% by mass) using distilled, deionized water.
- · System Setup:
 - Add a precise volume of the DEA solution to the stirred cell reactor.
 - Seal the reactor and ensure it is gas-tight.
 - Immerse the reactor in a temperature-controlled water bath set to the desired experimental temperature (e.g., 298 K).

- Connect the reactor to the gas supply, vacuum pump, and pressure transducer.
- Degassing: Degas the DEA solution by applying a vacuum for a sufficient period to remove any dissolved gases.
- CO₂ Absorption:
 - Introduce pure CO₂ into the reactor at a controlled pressure.
 - Start the magnetic stirrer at a constant speed to create a defined gas-liquid interface.
 - Monitor the pressure drop in the reactor over time as CO₂ is absorbed by the DEA solution. The rate of pressure drop is indicative of the absorption rate.
 - Continue until the pressure stabilizes, indicating that the solution is saturated with CO₂ at that pressure.
- CO2 Desorption:
 - Induce desorption by rapidly reducing the pressure in the reactor to a lower setpoint.
 - Monitor the increase in pressure over time as CO₂ is released from the solution. This
 provides the desorption rate.
- Data Analysis:
 - Calculate the moles of CO₂ absorbed or desorbed based on the pressure changes and the ideal gas law.
 - Determine the initial absorption and desorption rates from the initial slope of the pressuretime curve.
 - The CO₂ loading of the solution (moles of CO₂ per mole of DEA) can be calculated at equilibrium.

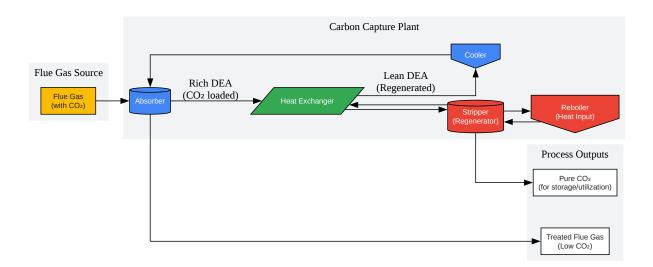
Protocol for Oxidative Degradation Study

This protocol simulates the effect of flue gas components on the degradation of the DEA solvent.

Materials:

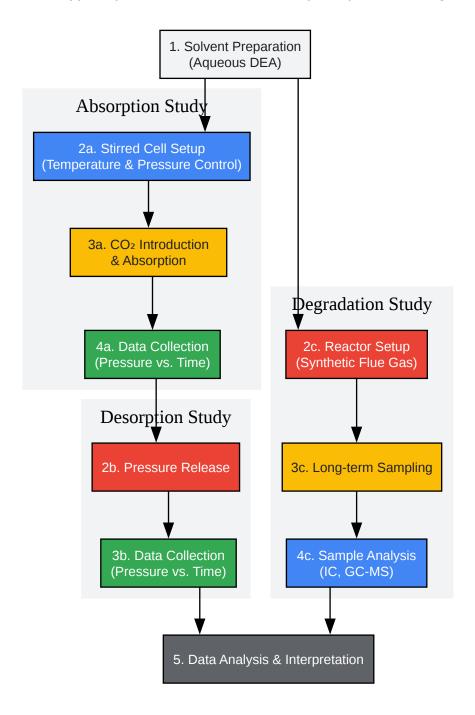
- Jacketed glass reactor
- Gas bubbling system with mass flow controllers
- Synthetic flue gas mixture (e.g., N₂, O₂, CO₂, NO₂)
- Condenser to capture volatile products
- Analytical instruments for degradation product analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Ion Chromatography (IC)).
- 5 M **Diethanolamine** (DEA) solution

Procedure:

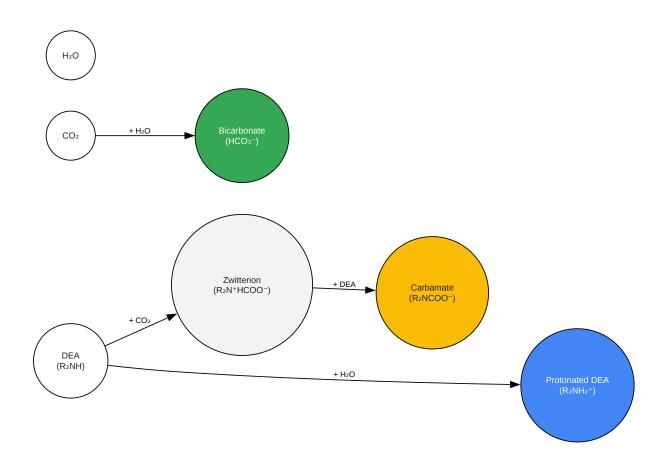

- Solvent Preparation: Prepare a 5 M aqueous solution of DEA.
- System Setup:
 - Place a known volume of the DEA solution into the jacketed glass reactor.
 - Set the reactor temperature to simulate absorber conditions (e.g., 80°C).[12]
 - Continuously bubble the synthetic flue gas through the solution at a controlled flow rate.
- Experimental Run:
 - Run the experiment for an extended period (e.g., 14 days) to induce measurable degradation.[12]
 - Collect liquid samples at regular intervals for analysis.
 - Analyze the off-gas for volatile degradation products like ammonia.

- Sample Analysis:
 - Use IC to identify and quantify ionic degradation products such as formate, acetate, and oxalate.[14]
 - Employ GC-MS to identify and quantify organic degradation products.
- Data Analysis:
 - Determine the rate of DEA degradation by monitoring its concentration over time.
 - Quantify the formation rate of major degradation products.

Visualizations


The following diagrams illustrate key aspects of the DEA-based post-combustion carbon capture process.

Click to download full resolution via product page


Caption: Workflow of a typical post-combustion carbon capture process using DEA.

Click to download full resolution via product page

Caption: Experimental workflow for evaluating DEA performance in CO2 capture.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. nbinno.com [nbinno.com]
- 2. jusst.org [jusst.org]
- 3. pure.hw.ac.uk [pure.hw.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jurnal.upnyk.ac.id [jurnal.upnyk.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. uregina.scholaris.ca [uregina.scholaris.ca]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Diethanolamine (DEA) in Post-Combustion Carbon Capture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b148175#protocol-for-using-diethanolamine-in-post-combustion-carbon-capture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com